Acyline

Description

This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

170157-13-8 |

|---|---|

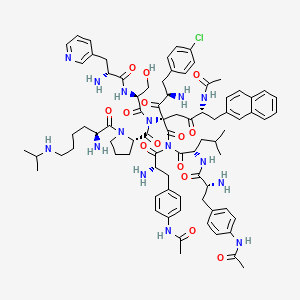

Molecular Formula |

C80H102ClN15O14 |

Molecular Weight |

1533.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C80H102ClN15O14/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+/m1/s1 |

InChI Key |

ZWNUQDJANZGVFO-YHSALVGYSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

170157-13-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXXSXXLXPA |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acyline; MER104; MER-104; MER 104. |

Origin of Product |

United States |

Foundational & Exploratory

Acyline's Mechanism of Action on GnRH Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, on its target, the GnRH receptor (GnRH-R). This document delves into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize this interaction, offering valuable insights for professionals in reproductive science and drug development.

Introduction: this compound as a GnRH Antagonist

This compound is a synthetic peptide analogue of GnRH that acts as a competitive antagonist at the GnRH receptor, primarily located on the gonadotroph cells of the anterior pituitary gland.[1][2] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This rapid reduction in gonadotropins subsequently leads to a profound decrease in gonadal steroid hormones, such as testosterone (B1683101) in males.[1][2] This mechanism of action makes this compound a valuable tool in various clinical applications, including hormonal therapies for hormone-dependent cancers and in assisted reproduction technologies.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.

The culmination of this signaling cascade is the synthesis and release of the gonadotropins, LH and FSH, from the pituitary gonadotrophs.

This compound's Competitive Antagonism and Inhibition of Signaling

As a competitive antagonist, this compound binds to the GnRH receptor at the same site as the native GnRH peptide. However, this binding event does not induce the necessary conformational change in the receptor to activate the Gq/11 protein. Consequently, the entire downstream signaling cascade is blocked.

By occupying the GnRH receptor, this compound effectively prevents endogenous GnRH from binding and initiating its biological effects. This leads to a rapid and sustained suppression of LH and FSH secretion, and as a result, a decrease in the production of sex steroids.

Quantitative Data on this compound's Potency and Efficacy

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Cell Line | Value | Assay Type |

| IC50 | Human GnRH Receptor (HEK293 cells) | 0.52 nM | Inhibition of GnRH-induced luciferase response |

| IC50 | Human GnRH Receptor (HEK293 cells) | 0.69 nM | Inhibition of GnRH-induced LH secretion |

| IC50 | Rat GnRH Receptor (HEK293 cells) | 1.5 nM | Inhibition of GnRH-induced luciferase response |

Table 2: In Vivo Efficacy of this compound in Healthy Men

| Dose | Route of Administration | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Effect on Gonadotropins and Testosterone |

| 75 µg/kg | Subcutaneous | 18.9 ± 0.9 ng/mL | 1 hour | Suppressed FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline for over 48 hours[2] |

| 300 µg/kg | Subcutaneous | 112.4 ± 18 ng/mL | 1.5 hours | Suppressed gonadotropins and testosterone to castrate levels for 15 days |

| 10 mg | Oral (GIPET®-enhanced) | 15.3 ± 10.3 ng/mL | 1.6 ± 0.7 hours | Significant suppression of LH, FSH, and testosterone 6-12 hours post-dosing |

| 20 mg | Oral (GIPET®-enhanced) | 20.7 ± 18.6 ng/mL | 7.7 ± 16 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |

| 40 mg | Oral (GIPET®-enhanced) | 17.1 ± 12.7 ng/mL | 2.3 ± 1.1 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |

Experimental Protocols

The characterization of a GnRH antagonist like this compound involves a series of key in vitro experiments to determine its binding affinity, potency, and mechanism of action. Below are detailed methodologies for these assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293-GnRHR cells or pituitary tissue).

-

Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).

-

Unlabeled this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of the radiolabeled GnRH analog.

-

Increasing concentrations of unlabeled this compound (or buffer for total binding, and a high concentration of unlabeled GnRH for non-specific binding).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium concentration.

Materials:

-

Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

GnRH agonist.

-

This compound at various concentrations.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a fixed concentration of the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine its IC50 for inhibiting the GnRH-induced calcium mobilization.

Inositol Phosphate (B84403) Accumulation Assay

This assay measures the ability of a GnRH antagonist to inhibit the GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.

Materials:

-

Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).

-

myo-[3H]inositol.

-

GnRH agonist.

-

This compound at various concentrations.

-

Stimulation Buffer (e.g., HEPES-buffered saline containing LiCl).

-

Dowex anion-exchange resin.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Labeling: Incubate the cells with myo-[3H]inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Washing: Wash the cells to remove unincorporated radiolabel.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the GnRH agonist and incubate for a specific time (e.g., 30-60 minutes). The presence of LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Separation: Neutralize the extracts and apply them to columns containing Dowex anion-exchange resin. The resin binds the negatively charged inositol phosphates.

-

Elution: Elute the total inositol phosphates from the column using a high-salt buffer.

-

Counting: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphate produced against the log concentration of this compound to determine its IC50 for inhibiting GnRH-stimulated inositol phosphate accumulation.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a GnRH antagonist.

Caption: GnRH Receptor Signaling Pathway - Activated State.

Caption: GnRH Receptor Signaling - Inhibited by this compound.

Caption: Experimental Workflow for GnRH Antagonist Characterization.

References

- 1. Betidamino acid scan of the GnRH antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Acyline's Mechanism of Action on GnRH Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist, on its target, the GnRH receptor (GnRH-R). This document delves into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize this interaction, offering valuable insights for professionals in reproductive science and drug development.

Introduction: this compound as a GnRH Antagonist

This compound is a synthetic peptide analogue of GnRH that acts as a competitive antagonist at the GnRH receptor, primarily located on the gonadotroph cells of the anterior pituitary gland.[1][2] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This rapid reduction in gonadotropins subsequently leads to a profound decrease in gonadal steroid hormones, such as testosterone in males.[1][2] This mechanism of action makes this compound a valuable tool in various clinical applications, including hormonal therapies for hormone-dependent cancers and in assisted reproduction technologies.

The GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.

The culmination of this signaling cascade is the synthesis and release of the gonadotropins, LH and FSH, from the pituitary gonadotrophs.

This compound's Competitive Antagonism and Inhibition of Signaling

As a competitive antagonist, this compound binds to the GnRH receptor at the same site as the native GnRH peptide. However, this binding event does not induce the necessary conformational change in the receptor to activate the Gq/11 protein. Consequently, the entire downstream signaling cascade is blocked.

By occupying the GnRH receptor, this compound effectively prevents endogenous GnRH from binding and initiating its biological effects. This leads to a rapid and sustained suppression of LH and FSH secretion, and as a result, a decrease in the production of sex steroids.

Quantitative Data on this compound's Potency and Efficacy

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Cell Line | Value | Assay Type |

| IC50 | Human GnRH Receptor (HEK293 cells) | 0.52 nM | Inhibition of GnRH-induced luciferase response |

| IC50 | Human GnRH Receptor (HEK293 cells) | 0.69 nM | Inhibition of GnRH-induced LH secretion |

| IC50 | Rat GnRH Receptor (HEK293 cells) | 1.5 nM | Inhibition of GnRH-induced luciferase response |

Table 2: In Vivo Efficacy of this compound in Healthy Men

| Dose | Route of Administration | Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Effect on Gonadotropins and Testosterone |

| 75 µg/kg | Subcutaneous | 18.9 ± 0.9 ng/mL | 1 hour | Suppressed FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline for over 48 hours[2] |

| 300 µg/kg | Subcutaneous | 112.4 ± 18 ng/mL | 1.5 hours | Suppressed gonadotropins and testosterone to castrate levels for 15 days |

| 10 mg | Oral (GIPET®-enhanced) | 15.3 ± 10.3 ng/mL | 1.6 ± 0.7 hours | Significant suppression of LH, FSH, and testosterone 6-12 hours post-dosing |

| 20 mg | Oral (GIPET®-enhanced) | 20.7 ± 18.6 ng/mL | 7.7 ± 16 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |

| 40 mg | Oral (GIPET®-enhanced) | 17.1 ± 12.7 ng/mL | 2.3 ± 1.1 hours | Significant suppression of LH, FSH, and testosterone 6-24 hours post-dosing |

Experimental Protocols

The characterization of a GnRH antagonist like this compound involves a series of key in vitro experiments to determine its binding affinity, potency, and mechanism of action. Below are detailed methodologies for these assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the GnRH receptor (e.g., HEK293-GnRHR cells or pituitary tissue).

-

Radiolabeled GnRH analog (e.g., [125I]-labeled GnRH agonist).

-

Unlabeled this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of the radiolabeled GnRH analog.

-

Increasing concentrations of unlabeled this compound (or buffer for total binding, and a high concentration of unlabeled GnRH for non-specific binding).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GnRH antagonist to block the GnRH-induced increase in intracellular calcium concentration.

Materials:

-

Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

GnRH agonist.

-

This compound at various concentrations.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Injection: Inject a fixed concentration of the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to determine its IC50 for inhibiting the GnRH-induced calcium mobilization.

Inositol Phosphate Accumulation Assay

This assay measures the ability of a GnRH antagonist to inhibit the GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.

Materials:

-

Cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary cells).

-

myo-[3H]inositol.

-

GnRH agonist.

-

This compound at various concentrations.

-

Stimulation Buffer (e.g., HEPES-buffered saline containing LiCl).

-

Dowex anion-exchange resin.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Labeling: Incubate the cells with myo-[3H]inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Washing: Wash the cells to remove unincorporated radiolabel.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound in stimulation buffer for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the GnRH agonist and incubate for a specific time (e.g., 30-60 minutes). The presence of LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Separation: Neutralize the extracts and apply them to columns containing Dowex anion-exchange resin. The resin binds the negatively charged inositol phosphates.

-

Elution: Elute the total inositol phosphates from the column using a high-salt buffer.

-

Counting: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphate produced against the log concentration of this compound to determine its IC50 for inhibiting GnRH-stimulated inositol phosphate accumulation.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a GnRH antagonist.

Caption: GnRH Receptor Signaling Pathway - Activated State.

Caption: GnRH Receptor Signaling - Inhibited by this compound.

Caption: Experimental Workflow for GnRH Antagonist Characterization.

References

- 1. Betidamino acid scan of the GnRH antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Acyline chemical structure and synthesis pathway

An In-depth Technical Guide to Acyline: Chemical Structure and Synthesis

Introduction

This compound, also known as MER-104, is a potent, synthetic, third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] As a decapeptide (a peptide composed of ten amino acids), it functions by competitively blocking the GnRH receptor in the pituitary gland.[2] This action leads to a rapid, dose-dependent, and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone (B1683101) levels.[3][4] Originally synthesized by Jean Rivier at the Salk Institute, this compound has been investigated for its potential applications in hormone-dependent diseases and male contraception.[2] This guide provides a detailed overview of its chemical structure, properties, synthesis pathway, and mechanism of action for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a modified decapeptide with specific non-standard amino acids and N- and C-terminal modifications to enhance potency and stability.

-

IUPAC Condensed Sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-L-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2[5]

-

Description: The structure includes an acetylated N-terminus (Ac), several D-amino acids for resistance to proteolysis, a chlorinated phenylalanine, a pyridylalanine (3Pal), two acetylated phenylalanines, and an isopropyl-modified lysine. The C-terminus is an amidated D-alanine.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 170157-13-8 | [6] |

| Chemical Formula | C₈₀H₁₀₂ClN₁₅O₁₄ | [6] |

| Molecular Weight | 1533.21 g/mol | [5][6] |

| Exact Mass | 1531.7419 Da | [6] |

| Elemental Analysis | C: 62.67%, H: 6.71%, Cl: 2.31%, N: 13.70%, O: 14.61% | [6] |

| Appearance | Lyophilized powder | [2] |

Synthesis Pathway

As a peptide, this compound is produced via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for this type of synthesis.

References

- 1. Ac-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2 | C80H102ClN15O14 | CID 16138575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyline chemical structure and synthesis pathway

An In-depth Technical Guide to Acyline: Chemical Structure and Synthesis

Introduction

This compound, also known as MER-104, is a potent, synthetic, third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] As a decapeptide (a peptide composed of ten amino acids), it functions by competitively blocking the GnRH receptor in the pituitary gland.[2] This action leads to a rapid, dose-dependent, and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone levels.[3][4] Originally synthesized by Jean Rivier at the Salk Institute, this compound has been investigated for its potential applications in hormone-dependent diseases and male contraception.[2] This guide provides a detailed overview of its chemical structure, properties, synthesis pathway, and mechanism of action for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a modified decapeptide with specific non-standard amino acids and N- and C-terminal modifications to enhance potency and stability.

-

IUPAC Condensed Sequence: Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-L-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2[5]

-

Description: The structure includes an acetylated N-terminus (Ac), several D-amino acids for resistance to proteolysis, a chlorinated phenylalanine, a pyridylalanine (3Pal), two acetylated phenylalanines, and an isopropyl-modified lysine. The C-terminus is an amidated D-alanine.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 170157-13-8 | [6] |

| Chemical Formula | C₈₀H₁₀₂ClN₁₅O₁₄ | [6] |

| Molecular Weight | 1533.21 g/mol | [5][6] |

| Exact Mass | 1531.7419 Da | [6] |

| Elemental Analysis | C: 62.67%, H: 6.71%, Cl: 2.31%, N: 13.70%, O: 14.61% | [6] |

| Appearance | Lyophilized powder | [2] |

Synthesis Pathway

As a peptide, this compound is produced via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for this type of synthesis.

References

- 1. Ac-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH2 | C80H102ClN15O14 | CID 16138575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Acyline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound's therapeutic potential lies in its ability to competitively block GnRH receptors, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide details the experimental protocols for assessing its bioactivity and presents key quantitative data and signaling pathway information.

Quantitative Bioactivity of this compound Analogs

| Compound | Assay | Cell Line | IC50 (nM) |

| This compound Analog (Compound 8) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.52 |

| This compound Analog (Compound 2) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.69 |

Studies have also indicated that most betide diastereomers of this compound exhibit high affinity for the GnRH receptor, suggesting that this compound's potency is comparable to these potent analogs.

GnRH Receptor Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor primarily activates the Gαq/11 protein, initiating a downstream signaling cascade. The following diagram illustrates this pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

a. Experimental Workflow

b. Detailed Methodology

-

Membrane Preparation: Homogenize tissues or cells expressing the GnRH receptor (e.g., rat pituitary glands, HEK293-GnRHR cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

A constant concentration of radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin)

-

Increasing concentrations of unlabeled this compound (or a known standard for the positive control)

-

Membrane preparation

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Culture and Labeling: Plate cells expressing the GnRH receptor (e.g., COS-7, HEK293) in 24-well plates. Once confluent, label the cells overnight with [³H]-myo-inositol in an inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30 minutes).

-

Stimulation: Add a submaximal concentration of GnRH to stimulate inositol phosphate production and incubate for a further period (e.g., 60 minutes).

-

Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

-

Separation: Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Seeding: Plate a relevant cell line (e.g., a GnRH receptor-expressing cancer cell line or a non-cancerous cell line to assess general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. This can be used to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50 for cytotoxicity).

This guide provides a foundational framework for the in vitro characterization of this compound. Researchers should adapt these protocols based on their specific cell lines, equipment, and research objectives.

In Vitro Characterization of Acyline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound's therapeutic potential lies in its ability to competitively block GnRH receptors, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This guide details the experimental protocols for assessing its bioactivity and presents key quantitative data and signaling pathway information.

Quantitative Bioactivity of this compound Analogs

| Compound | Assay | Cell Line | IC50 (nM) |

| This compound Analog (Compound 8) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.52 |

| This compound Analog (Compound 2) | GnRH-induced luciferase reporter gene assay | HEK293 | 0.69 |

Studies have also indicated that most betide diastereomers of this compound exhibit high affinity for the GnRH receptor, suggesting that this compound's potency is comparable to these potent analogs.

GnRH Receptor Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of GnRH to its receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor primarily activates the Gαq/11 protein, initiating a downstream signaling cascade. The following diagram illustrates this pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

a. Experimental Workflow

b. Detailed Methodology

-

Membrane Preparation: Homogenize tissues or cells expressing the GnRH receptor (e.g., rat pituitary glands, HEK293-GnRHR cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

A constant concentration of radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin)

-

Increasing concentrations of unlabeled this compound (or a known standard for the positive control)

-

Membrane preparation

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Culture and Labeling: Plate cells expressing the GnRH receptor (e.g., COS-7, HEK293) in 24-well plates. Once confluent, label the cells overnight with [³H]-myo-inositol in an inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30 minutes).

-

Stimulation: Add a submaximal concentration of GnRH to stimulate inositol phosphate production and incubate for a further period (e.g., 60 minutes).

-

Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

-

Separation: Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Seeding: Plate a relevant cell line (e.g., a GnRH receptor-expressing cancer cell line or a non-cancerous cell line to assess general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. This can be used to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50 for cytotoxicity).

This guide provides a foundational framework for the in vitro characterization of this compound. Researchers should adapt these protocols based on their specific cell lines, equipment, and research objectives.

Downstream Signaling Effects of Acyline Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyline is a potent synthetic peptide analogue of gonadotropin-releasing hormone (GnRH) that acts as a competitive antagonist at the GnRH receptor (GnRH-R) in the anterior pituitary gland.[1][2] By blocking the binding of endogenous GnRH, this compound effectively inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, leads to a profound and dose-dependent suppression of gonadal steroidogenesis, most notably testosterone (B1683101) production in males.[3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound administration, with a focus on its mechanism of action, hormonal consequences, and the underlying cellular pathways. While direct studies on the specific intracellular signaling cascade immediately following this compound binding are limited, its effects can be understood through the well-characterized GnRH receptor signaling pathway, which it effectively inhibits.

Core Mechanism of Action: GnRH Receptor Antagonism

The primary molecular action of this compound is its high-affinity binding to GnRH receptors on pituitary gonadotropes, without activating them. This competitive antagonism prevents the conformational changes in the receptor that are necessary for signal transduction.[1] The downstream signaling cascade that is normally initiated by GnRH is therefore abrogated.

The Inhibited GnRH Receptor Signaling Pathway

Under normal physiological conditions, the binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 subunit. This initiates a signaling cascade that includes:

-

Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: PKC activation, along with other signaling intermediates, triggers the MAPK/extracellular signal-regulated kinase (ERK) pathway.

-

Gene Transcription and Hormone Secretion: The activation of these signaling pathways culminates in the transcription of the common alpha subunit and the specific beta subunits of LH and FSH, followed by their secretion.

This compound, by blocking the initial step of GnRH binding, prevents the activation of this entire cascade.

Downstream Hormonal Effects of this compound Administration

The most well-documented downstream effects of this compound are the significant and dose-dependent reductions in circulating levels of gonadotropins and sex steroids.

Quantitative Data on Hormonal Suppression

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of this compound.

Table 1: Hormonal Suppression in Healthy Men Following a Single Subcutaneous Dose of this compound [3]

| This compound Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) |

| 2.5 | 85.1 ± 4.5 | 58.2 ± 10.3 | 64.7 ± 11.2 |

| 7.5 | 69.3 ± 5.6 | 28.1 ± 6.4 | 30.1 ± 7.2 |

| 25 | 56.2 ± 3.1 | 15.9 ± 3.1 | 18.2 ± 3.9 |

| 75 | 46.9 ± 2.5 | 12.4 ± 2.2 | 13.4 ± 1.4 |

Table 2: Hormonal Suppression in Healthy Men Following Oral Administration of GIPET®-Enhanced this compound [2]

| This compound Dose (mg) | Nadir of LH Suppression (Time Post-Dose) | Nadir of Testosterone Suppression (Time Post-Dose) |

| 10 | 12 hours | 12 hours |

| 20 | 12 hours | 12 hours |

| 40 | 12 hours | 12 hours |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Single-Dose Subcutaneous this compound Administration in Healthy Men[3]

-

Subjects: Eight healthy, eugonadal young men.

-

Study Design: A dose-escalation study where each subject received a series of single subcutaneous injections of this compound (0, 2.5, 7.5, 25, and 75 µg/kg). Each injection was separated by at least a 10-day washout period.

-

Drug Preparation: this compound was supplied as a lyophilized powder and reconstituted in bacteriostatic water.

-

Administration: Subcutaneous injection.

-

Blood Sampling: Serum samples were collected at baseline and at multiple time points for 7 days following each injection.

-

Hormone Assays: Serum levels of FSH, LH, and testosterone were measured using immunoassays.

Protocol 2: Oral GIPET®-Enhanced this compound Administration in Healthy Men[2]

-

Subjects: Eight healthy young men.

-

Study Design: A pharmacokinetic and pharmacodynamic study of 10, 20, and 40 mg single oral doses of GIPET®-enhanced this compound.

-

Drug Formulation: this compound was formulated in GIPET®-enhanced tablets to facilitate oral bioavailability.

-

Administration: Oral administration of a single tablet.

-

Blood Sampling: Blood samples for measurement of serum LH, FSH, testosterone, and this compound were obtained prior to dosing and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours after dosing.

-

Hormone Assays: Serum hormone concentrations were determined by immunoassays.

Conclusion

This compound is a potent GnRH antagonist that brings about its profound downstream effects on the reproductive axis through competitive inhibition of the GnRH receptor in the anterior pituitary. This action effectively halts the canonical Gαq/11-mediated signaling cascade, leading to a significant and sustained suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is markedly reduced, resulting in castrate levels of testosterone in males. The quantitative data from clinical trials clearly demonstrate the dose-dependent efficacy of this compound in hormonal suppression via both subcutaneous and oral routes of administration. For researchers and drug development professionals, this compound represents a powerful tool for inducing a reversible state of hypogonadotropic hypogonadism, with potential applications in hormonal contraception and the treatment of hormone-dependent diseases. Future research focusing on the specific molecular interactions of this compound with the GnRH receptor and its precise effects on intracellular signaling intermediates would further enhance our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Effects of Acyline Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyline is a potent synthetic peptide analogue of gonadotropin-releasing hormone (GnRH) that acts as a competitive antagonist at the GnRH receptor (GnRH-R) in the anterior pituitary gland.[1][2] By blocking the binding of endogenous GnRH, this compound effectively inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, leads to a profound and dose-dependent suppression of gonadal steroidogenesis, most notably testosterone production in males.[3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound administration, with a focus on its mechanism of action, hormonal consequences, and the underlying cellular pathways. While direct studies on the specific intracellular signaling cascade immediately following this compound binding are limited, its effects can be understood through the well-characterized GnRH receptor signaling pathway, which it effectively inhibits.

Core Mechanism of Action: GnRH Receptor Antagonism

The primary molecular action of this compound is its high-affinity binding to GnRH receptors on pituitary gonadotropes, without activating them. This competitive antagonism prevents the conformational changes in the receptor that are necessary for signal transduction.[1] The downstream signaling cascade that is normally initiated by GnRH is therefore abrogated.

The Inhibited GnRH Receptor Signaling Pathway

Under normal physiological conditions, the binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 subunit. This initiates a signaling cascade that includes:

-

Activation of Phospholipase C (PLC): Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: PKC activation, along with other signaling intermediates, triggers the MAPK/extracellular signal-regulated kinase (ERK) pathway.

-

Gene Transcription and Hormone Secretion: The activation of these signaling pathways culminates in the transcription of the common alpha subunit and the specific beta subunits of LH and FSH, followed by their secretion.

This compound, by blocking the initial step of GnRH binding, prevents the activation of this entire cascade.

Downstream Hormonal Effects of this compound Administration

The most well-documented downstream effects of this compound are the significant and dose-dependent reductions in circulating levels of gonadotropins and sex steroids.

Quantitative Data on Hormonal Suppression

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the effects of this compound.

Table 1: Hormonal Suppression in Healthy Men Following a Single Subcutaneous Dose of this compound [3]

| This compound Dose (µg/kg) | Maximal FSH Suppression (% of baseline) | Maximal LH Suppression (% of baseline) | Maximal Testosterone Suppression (% of baseline) |

| 2.5 | 85.1 ± 4.5 | 58.2 ± 10.3 | 64.7 ± 11.2 |

| 7.5 | 69.3 ± 5.6 | 28.1 ± 6.4 | 30.1 ± 7.2 |

| 25 | 56.2 ± 3.1 | 15.9 ± 3.1 | 18.2 ± 3.9 |

| 75 | 46.9 ± 2.5 | 12.4 ± 2.2 | 13.4 ± 1.4 |

Table 2: Hormonal Suppression in Healthy Men Following Oral Administration of GIPET®-Enhanced this compound [2]

| This compound Dose (mg) | Nadir of LH Suppression (Time Post-Dose) | Nadir of Testosterone Suppression (Time Post-Dose) |

| 10 | 12 hours | 12 hours |

| 20 | 12 hours | 12 hours |

| 40 | 12 hours | 12 hours |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Single-Dose Subcutaneous this compound Administration in Healthy Men[3]

-

Subjects: Eight healthy, eugonadal young men.

-

Study Design: A dose-escalation study where each subject received a series of single subcutaneous injections of this compound (0, 2.5, 7.5, 25, and 75 µg/kg). Each injection was separated by at least a 10-day washout period.

-

Drug Preparation: this compound was supplied as a lyophilized powder and reconstituted in bacteriostatic water.

-

Administration: Subcutaneous injection.

-

Blood Sampling: Serum samples were collected at baseline and at multiple time points for 7 days following each injection.

-

Hormone Assays: Serum levels of FSH, LH, and testosterone were measured using immunoassays.

Protocol 2: Oral GIPET®-Enhanced this compound Administration in Healthy Men[2]

-

Subjects: Eight healthy young men.

-

Study Design: A pharmacokinetic and pharmacodynamic study of 10, 20, and 40 mg single oral doses of GIPET®-enhanced this compound.

-

Drug Formulation: this compound was formulated in GIPET®-enhanced tablets to facilitate oral bioavailability.

-

Administration: Oral administration of a single tablet.

-

Blood Sampling: Blood samples for measurement of serum LH, FSH, testosterone, and this compound were obtained prior to dosing and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours after dosing.

-

Hormone Assays: Serum hormone concentrations were determined by immunoassays.

Conclusion

This compound is a potent GnRH antagonist that brings about its profound downstream effects on the reproductive axis through competitive inhibition of the GnRH receptor in the anterior pituitary. This action effectively halts the canonical Gαq/11-mediated signaling cascade, leading to a significant and sustained suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is markedly reduced, resulting in castrate levels of testosterone in males. The quantitative data from clinical trials clearly demonstrate the dose-dependent efficacy of this compound in hormonal suppression via both subcutaneous and oral routes of administration. For researchers and drug development professionals, this compound represents a powerful tool for inducing a reversible state of hypogonadotropic hypogonadism, with potential applications in hormonal contraception and the treatment of hormone-dependent diseases. Future research focusing on the specific molecular interactions of this compound with the GnRH receptor and its precise effects on intracellular signaling intermediates would further enhance our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyline: A Technical Guide to Serum Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and degradation profile of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. While specific in-vitro stability and degradation product data for this compound are not publicly available, this document consolidates the known pharmacokinetic parameters of this compound and presents generalized, yet detailed, experimental protocols and expected degradation patterns for therapeutic peptides of its class. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the stability of this compound or similar peptide-based drug candidates.

Introduction to this compound

This compound is a synthetic peptide analogue of GnRH.[1] As a GnRH antagonist, it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This mechanism of action leads to a rapid and sustained suppression of gonadal hormones, such as testosterone (B1683101) in males.[3][4] this compound has been investigated for its potential use in hormone-dependent conditions.[5] Being a peptide, this compound's stability in biological matrices, particularly serum, is a critical factor for its therapeutic efficacy and dosing regimen.[6]

Pharmacokinetic Profile of this compound

Clinical studies in humans have provided valuable insights into the in-vivo behavior of this compound following subcutaneous administration. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Route of Administration | Subcutaneous Injection | [4] |

| Peak Serum Concentration (Cmax) | 18.9 ± 0.9 ng/mL (after 75 μg/kg dose) | [3][4] |

| Time to Peak Concentration (Tmax) | 1 - 5 hours | [3] |

| Serum Half-Life (t½) | 28.3 ± 4.2 hours | [3] |

| Duration of Action | Serum levels remain elevated for 7 days and return to background by 14-17 days | [3][4] |

| Serum Kinetics | Biphasic decline | [3] |

| Serum Protein Binding | This compound is associated with serum proteins | [3] |

This compound's Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[2] The binding of a GnRH antagonist like this compound prevents the conformational changes in the receptor that are necessary for activating downstream signaling pathways. This competitive inhibition effectively uncouples the receptor from its associated G-proteins (primarily Gq/11), thereby blocking the intracellular signaling cascade that leads to gonadotropin synthesis and release.[1][3][7]

References

- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [ouci.dntb.gov.ua]

- 6. G Protein-Coupled Receptors Involved in GnRH Regulation: Molecular Insights from Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Acyline: A Technical Guide to Serum Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and degradation profile of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. While specific in-vitro stability and degradation product data for this compound are not publicly available, this document consolidates the known pharmacokinetic parameters of this compound and presents generalized, yet detailed, experimental protocols and expected degradation patterns for therapeutic peptides of its class. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the stability of this compound or similar peptide-based drug candidates.

Introduction to this compound

This compound is a synthetic peptide analogue of GnRH.[1] As a GnRH antagonist, it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This mechanism of action leads to a rapid and sustained suppression of gonadal hormones, such as testosterone in males.[3][4] this compound has been investigated for its potential use in hormone-dependent conditions.[5] Being a peptide, this compound's stability in biological matrices, particularly serum, is a critical factor for its therapeutic efficacy and dosing regimen.[6]

Pharmacokinetic Profile of this compound

Clinical studies in humans have provided valuable insights into the in-vivo behavior of this compound following subcutaneous administration. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Route of Administration | Subcutaneous Injection | [4] |

| Peak Serum Concentration (Cmax) | 18.9 ± 0.9 ng/mL (after 75 μg/kg dose) | [3][4] |

| Time to Peak Concentration (Tmax) | 1 - 5 hours | [3] |

| Serum Half-Life (t½) | 28.3 ± 4.2 hours | [3] |

| Duration of Action | Serum levels remain elevated for 7 days and return to background by 14-17 days | [3][4] |

| Serum Kinetics | Biphasic decline | [3] |

| Serum Protein Binding | This compound is associated with serum proteins | [3] |

This compound's Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its therapeutic effect by blocking the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[2] The binding of a GnRH antagonist like this compound prevents the conformational changes in the receptor that are necessary for activating downstream signaling pathways. This competitive inhibition effectively uncouples the receptor from its associated G-proteins (primarily Gq/11), thereby blocking the intracellular signaling cascade that leads to gonadotropin synthesis and release.[1][3][7]

References

- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [ouci.dntb.gov.ua]

- 6. G Protein-Coupled Receptors Involved in GnRH Regulation: Molecular Insights from Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Preparing Acyline Lyophilized Powder for In Vivo Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and in vivo application of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound, a peptide analogue of GnRH, acts by competitively inhibiting GnRH receptors in the pituitary gland, leading to a rapid and sustained decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses the production of testosterone (B1683101) and other sex steroids.[2][3]

These protocols and notes are intended to facilitate the effective use of this compound in preclinical research settings.

Mechanism of Action: GnRH Antagonism

This compound exerts its physiological effects by competitively binding to GnRH receptors on pituitary gonadotrope cells. This binding prevents the endogenous GnRH from stimulating the release of LH and FSH, thereby interrupting the hypothalamic-pituitary-gonadal (HPG) axis. The result is a dose-dependent suppression of gonadotropins and sex hormones.[4][5]

References

- 1. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Acyline Lyophilized Powder for In Vivo Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and in vivo application of Acyline, a potent gonadotropin-releasing hormone (GnRH) antagonist. This compound, a peptide analogue of GnRH, acts by competitively inhibiting GnRH receptors in the pituitary gland, leading to a rapid and sustained decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses the production of testosterone and other sex steroids.[2][3]

These protocols and notes are intended to facilitate the effective use of this compound in preclinical research settings.

Mechanism of Action: GnRH Antagonism

This compound exerts its physiological effects by competitively binding to GnRH receptors on pituitary gonadotrope cells. This binding prevents the endogenous GnRH from stimulating the release of LH and FSH, thereby interrupting the hypothalamic-pituitary-gonadal (HPG) axis. The result is a dose-dependent suppression of gonadotropins and sex hormones.[4][5]

References

- 1. Oral administration of the GnRH antagonist this compound, in a GIPET®-enhanced tablet form, acutely suppresses serum testosterone in normal men: single-dose pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: the first study in humans of a potent, new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyline Administration in Primate Reproductive Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyline is a potent synthetic peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively blocking GnRH receptors in the anterior pituitary gland, this compound effectively and rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This downstream effect leads to a significant reduction in gonadal steroid production, including estradiol, progesterone (B1679170), and testosterone. This mechanism of action makes this compound a valuable tool in reproductive research, particularly in non-human primate models that closely mimic human physiology.[2]

These application notes provide detailed protocols and data for the use of this compound in primate reproductive studies, focusing on two key areas: controlled ovarian stimulation for assisted reproductive technologies (ART) and the investigation of hormone-dependent pathologies such as endometriosis.

Mechanism of Action: GnRH Antagonism

This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptors on pituitary gonadotrope cells. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulation, this compound induces an immediate and dose-dependent suppression of these hormones.[1]

Signaling Pathway of GnRH Antagonism

Application 1: Controlled Ovarian Stimulation in Primates

The use of GnRH antagonists like this compound is integral to controlled ovarian stimulation (COS) protocols in primates for ART. By preventing a premature LH surge, this compound allows for the synchronized development of multiple mature oocytes for retrieval.

Experimental Protocol: Controlled Ovarian Stimulation

This protocol is adapted from established GnRH antagonist protocols in cynomolgus macaques and serves as a template for this compound administration.

-

Animal Selection and Monitoring:

-

Select healthy, regularly cycling female macaques (e.g., Macaca mulatta or Macaca fascicularis).

-

Monitor menstrual cycles to determine the start of the follicular phase (Day 1 = first day of menses).

-

-

Follicular Stimulation:

-

Beginning on day 3 or 4 of the menstrual cycle, administer recombinant human FSH (rFSH) subcutaneously once daily at a dose of 25-30 IU/kg.

-

Continue daily rFSH administration for 8-9 days.

-

Monitor follicular development via transvaginal ultrasonography every 2-3 days.

-

-

This compound Administration to Prevent Premature LH Surge:

-

On day 6 of rFSH stimulation, begin daily subcutaneous administration of this compound at a dose of 0.075-0.125 mg/kg.

-

Continue daily this compound injections concurrently with rFSH until the day of ovulation trigger.

-

-

Ovulation Trigger and Oocyte Retrieval:

-

When a cohort of follicles reaches a pre-ovulatory size (typically >4 mm in diameter), administer a single intravenous dose of human chorionic gonadotropin (hCG) at 1000-1200 IU to trigger oocyte maturation.

-

Perform laparoscopic oocyte retrieval 27-36 hours after hCG administration.

-

Expected Hormonal Changes

While specific data for this compound in primates is limited, based on human studies and general GnRH antagonist effects, the following hormonal changes can be anticipated.

| Hormone | Expected Change with this compound Administration |

| LH | Rapid and sustained suppression to basal levels. |

| FSH | Moderate suppression. |

| Estradiol | Continued rise due to follicular development stimulated by exogenous rFSH, but endogenous production is suppressed. |

| Progesterone | Remains at low, follicular phase levels until after the hCG trigger. |

Experimental Workflow: Controlled Ovarian Stimulation

Application 2: Primate Model of Endometriosis

Non-human primates, particularly baboons (Papio anubis) and macaques (Macaca mulatta), are excellent models for studying endometriosis due to their menstrual cycles and the ability to induce the disease.[3][4] this compound can be used to suppress ovarian steroid production to investigate the hormonal dependence of endometriotic lesions.

Experimental Protocol: Induction and Treatment of Endometriosis

-

Induction of Endometriosis:

-

In regularly cycling female baboons or macaques, collect menstrual endometrium on day 1 or 2 of menses via transcervical biopsy or laparoscopic intrauterine puncture.[5][6]

-

Under laparoscopic guidance, inoculate the collected endometrial tissue into the peritoneal cavity.[5][6]

-

Allow 1-3 months for the establishment of endometriotic lesions, which can be confirmed via laparoscopy.[7]

-

-

This compound Treatment:

-

Once endometriosis is established, administer this compound subcutaneously. A starting dose of 330 µg/kg every 10-14 days can be adapted from studies in other species, with adjustments based on hormonal monitoring.

-

Treat for a period of 3-6 months.

-

-

Monitoring and Assessment:

-

Perform monthly laparoscopic examinations to visually assess changes in the size and appearance of endometriotic lesions.

-

Collect blood samples weekly to monitor serum levels of LH, FSH, estradiol, and progesterone to confirm suppression.

-

At the end of the treatment period, lesions can be excised for histological and molecular analysis.

-

Quantitative Data on Hormonal Suppression with this compound

The following table presents data on the hormonal effects of this compound from a study in male dogs, which can serve as a reference for expected outcomes in primates, although species-specific variations will occur.

| Time Point | Serum LH (ng/mL) | Serum FSH (ng/mL) | Serum Testosterone (ng/mL) |

| Baseline (Day -1) | ~2.5 | ~4.0 | ~2.0 |

| Nadir (Day 9) | 1.2 ± 0.2 | 2.0 ± 1.1 | 0.5 ± 0.2 |

| Day 14 | Increasing | Below baseline | Below baseline |

| Day 29 | Near baseline | Above baseline | Above baseline |

Data adapted from a study in domestic dogs with a single 330 µg/kg SC dose of this compound.